N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, a pyridinyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-tert-butylphenol with 3-chloropyridine under basic conditions to form 6-(4-tert-butylphenoxy)pyridine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
- 6-(4-tert-butylphenoxy)-3-pyridinamine
Uniqueness
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)17-7-10-19(11-8-17)30-22-13-9-18(15-25-22)26-23(27)16-6-12-20(28-4)21(14-16)29-5/h6-15H,1-5H3,(H,26,27) |
InChI Key |
ULORLKLQFGLUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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